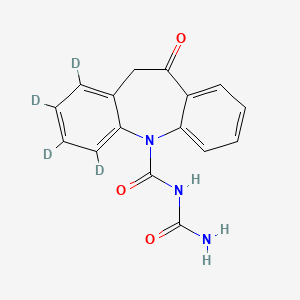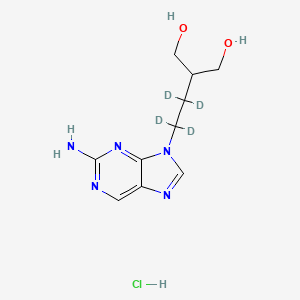![molecular formula C28H40O4 B12427617 [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its multiple hydroxyl groups and a phenylacetate ester moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring-closing metathesis.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The final step involves the esterification of the hydroxylated tetracyclic core with phenylacetic acid, using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for cyclization reactions and automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The ester moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The phenylacetate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
Chemistry
In chemistry, [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate is used as a model compound for studying complex cyclization reactions and the behavior of tetracyclic structures under various conditions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of complex organic materials and as a precursor for the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and ester moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, its interaction with cyclooxygenase enzymes may result in anti-inflammatory effects.
類似化合物との比較
Similar Compounds
[(1R,6R,9R,10S,11S,13R,14R)-6,11-dihydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-15-one: This compound shares a similar tetracyclic core but differs in the functional groups attached, leading to different chemical and biological properties.
[(1S,9S,10R,13R,14R)-14-Hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadec-4-en-6-one: Another compound with a similar core structure but distinct functional groups, resulting in unique reactivity and applications.
Uniqueness
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 2-phenylacetate stands out due to its specific combination of hydroxyl groups and phenylacetate ester, which confer unique chemical reactivity and potential biological activity.
特性
分子式 |
C28H40O4 |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate |
InChI |
InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20?,21?,22?,23?,26-,27+,28-/m0/s1 |
InChIキー |
RQZFFMTZMGJLHA-TYNYBLJMSA-N |
異性体SMILES |
C[C@@]12CCCC(C1CC([C@]34C2CCC(C3)[C@](C4)(COC(=O)CC5=CC=CC=C5)O)O)(C)C |
正規SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


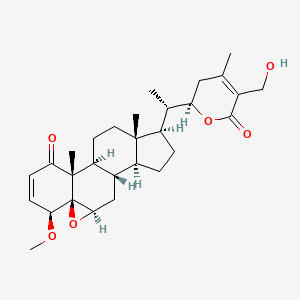
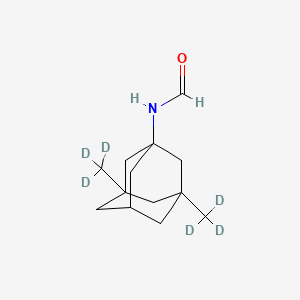

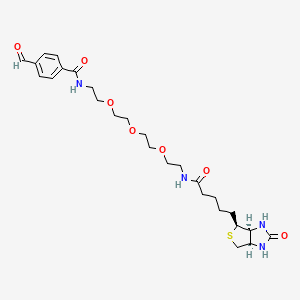
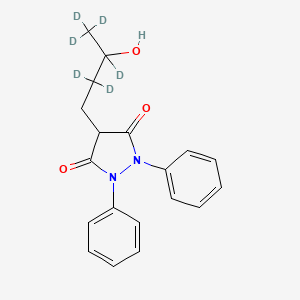
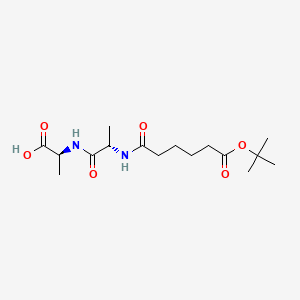
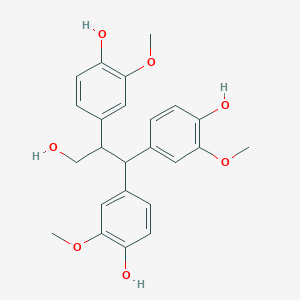
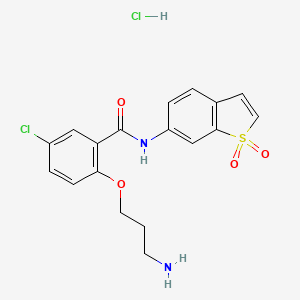
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)


![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
